Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate is a chemical compound with the molecular formula C10H11KN4O4. It is a potassium salt derivative of a purine-based structure, which is known for its diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate typically involves the reaction of 1,3-dimethylxanthine with potassium hydroxide in the presence of acetic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and other anions can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various purine derivatives, which can have different functional groups attached, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine-based compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate.
Theophylline: A similar purine derivative with known biological activities.
Caffeine: Another purine-based compound with stimulant properties.
Uniqueness
This compound is unique due to its specific potassium salt form, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.
Properties
CAS No. |
62026-29-3 |
---|---|
Molecular Formula |
C9H9KN4O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
potassium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/C9H10N4O4.K/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChI Key |
JHIZOIFJUQBHMW-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.